2-(2',6'-Dimethoxybenzoyl)pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(2’,6’-Dimethoxybenzoyl)pyrrole involves the reaction of 2,6-dimethoxybenzoyl chloride with pyrrole under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Analyse Chemischer Reaktionen
2-(2’,6’-Dimethoxybenzoyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
2-(2’,6’-Dimethoxybenzoyl)pyrrole has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2’,6’-Dimethoxybenzoyl)pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. Further research is needed to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
2-(2’,6’-Dimethoxybenzoyl)pyrrole can be compared with other similar compounds such as:
2-(2’,4’-Dimethoxybenzoyl)pyrrole: This compound has similar chemical properties but differs in the position of the methoxy groups on the benzoyl ring.
2-(2’,6’-Dichlorobenzoyl)pyrrole: This compound has chlorine atoms instead of methoxy groups, leading to different chemical reactivity and applications.
2-(2’,6’-Dimethylbenzoyl)pyrrole: This compound has methyl groups instead of methoxy groups, affecting its physical and chemical properties.
Eigenschaften
Molekularformel |
C13H13NO3 |
---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
(2,6-dimethoxyphenyl)-(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C13H13NO3/c1-16-10-6-3-7-11(17-2)12(10)13(15)9-5-4-8-14-9/h3-8,14H,1-2H3 |
InChI-Schlüssel |
DHZRXIVNXWWUHA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C2=CC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.